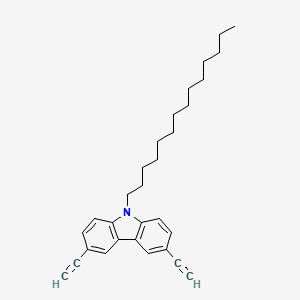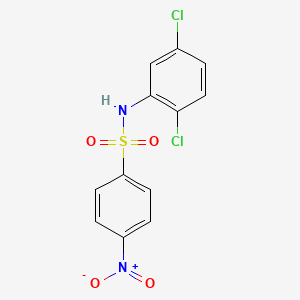
Tridecanoic acid, 2-hydroxy-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by a hydroxy group attached to the second carbon of the tridecanoic acid chain, specifically in the (2R) configuration . It is a member of the hydroxy fatty acids family and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxytridecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tridecanoic acid using appropriate oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce the hydroxy group at the desired position .
Industrial Production Methods
Industrial production of 2-hydroxytridecanoic acid often involves biotechnological processes. For example, certain strains of Bacillus sp. have been reported to produce this compound naturally. The isolation and purification of 2-hydroxytridecanoic acid from these bacterial cultures involve techniques such as column chromatography and multidimensional liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Acid chlorides or alcohols in the presence of a catalyst can facilitate esterification or etherification.
Major Products Formed
Oxidation: Formation of 2-ketotridecanoic acid.
Reduction: Formation of tridecanol.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
2-hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a fungal metabolite and its interactions with other biological molecules.
Medicine: Investigated for its antimicrobial properties, particularly against plant and human pathogens.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-hydroxytridecanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition can lead to the modulation of inflammatory responses and other cellular processes . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
2-hydroxytridecanoic acid can be compared with other hydroxy fatty acids such as:
2-hydroxytetradecanoic acid: Similar structure but with a longer carbon chain.
2-hydroxyhexadecanoic acid: Another hydroxy fatty acid with a different chain length.
2-hydroxyoctadecanoic acid: Known for its use in the synthesis of complex lipids.
The uniqueness of 2-hydroxytridecanoic acid lies in its specific chain length and the (2R) configuration, which can influence its physical and chemical properties, as well as its biological activity .
Propiedades
Número CAS |
405552-38-7 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
(2R)-2-hydroxytridecanoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)/t12-/m1/s1 |
Clave InChI |
KCEUZVYQPROALO-GFCCVEGCSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


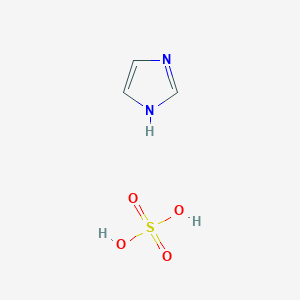
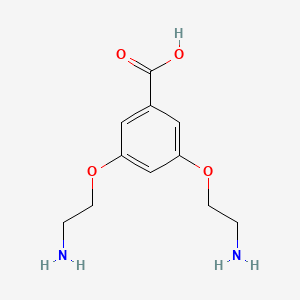
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)

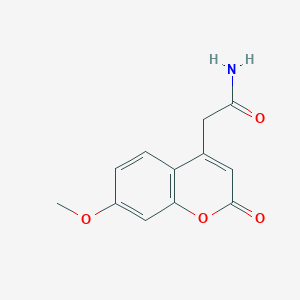

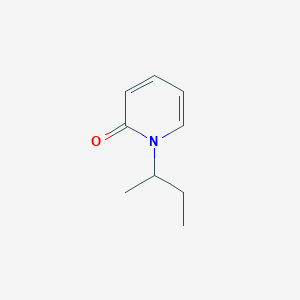
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
